molecular formula C12H16FN3O B1380251 4-[(4-Amino-3-fluorophenyl)methyl]-1-methylpiperazin-2-one CAS No. 1539447-43-2

4-[(4-Amino-3-fluorophenyl)methyl]-1-methylpiperazin-2-one

Cat. No.: B1380251
CAS No.: 1539447-43-2
M. Wt: 237.27 g/mol
InChI Key: GJOBMHCBAKCGHP-UHFFFAOYSA-N
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Description

4-[(4-Amino-3-fluorophenyl)methyl]-1-methylpiperazin-2-one is a synthetic organic compound that features a piperazine ring substituted with an amino-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Amino-3-fluorophenyl)methyl]-1-methylpiperazin-2-one typically involves the reaction of 4-amino-3-fluorobenzyl chloride with 1-methylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Amino-3-fluorophenyl)methyl]-1-methylpiperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Amino-3-fluorophenyl)methyl]-1-methylpiperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Amino-3-fluorophenyl)methyl]-1-methylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-fluorophenyl)methanol
  • 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione
  • 4-Amino-3-methylphenol

Uniqueness

4-[(4-Amino-3-fluorophenyl)methyl]-1-methylpiperazin-2-one is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

4-[(4-amino-3-fluorophenyl)methyl]-1-methylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O/c1-15-4-5-16(8-12(15)17)7-9-2-3-11(14)10(13)6-9/h2-3,6H,4-5,7-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOBMHCBAKCGHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1=O)CC2=CC(=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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